2-(Chloromethyl)-6-(difluoromethyl)pyridine
Overview
Description
2-(Chloromethyl)-6-(difluoromethyl)pyridine is a chemical compound characterized by the presence of both chloromethyl and difluoromethyl groups attached to a pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine typically involves the following steps:
Difluoromethylation: The pyridine ring is first difluoromethylated using reagents such as difluoromethylating agents.
Chloromethylation: The difluoromethylated pyridine undergoes chloromethylation using chloromethylating agents.
Purification: The final product is purified through techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale reactors are often employed to facilitate the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-6-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce the chloromethyl and difluoromethyl groups.
Substitution: Substitution reactions can occur at the pyridine ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxides of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted pyridines with different functional groups.
Scientific Research Applications
2-(Chloromethyl)-6-(difluoromethyl)pyridine finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, materials, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-6-(difluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
2-(Chloromethyl)-6-(difluoromethyl)pyridine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyridine derivatives with different substituents.
Uniqueness: The presence of both chloromethyl and difluoromethyl groups on the pyridine ring distinguishes this compound from others, providing unique chemical and biological properties.
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Properties
IUPAC Name |
2-(chloromethyl)-6-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEGRVPMZGRRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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